molecular formula C26H22N4O2S2 B2962363 2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one CAS No. 2034515-12-1

2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one

Cat. No.: B2962363
CAS No.: 2034515-12-1
M. Wt: 486.61
InChI Key: PDIQJYZATKVTAO-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about the compound’s occurrence in nature or its uses .


Synthesis Analysis

This involves the methods and steps used to synthesize the compound. It can include the starting materials, reagents, reaction conditions, and yield .


Molecular Structure Analysis

This involves determining the arrangement of atoms within a molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It can include information about reaction conditions, products, and mechanisms .


Physical and Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and stability. It can also include spectroscopic properties like UV/Vis, IR, NMR, and mass spectra .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds related to 2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenethylquinazolin-4(3H)-one have been explored extensively, demonstrating their significance in the development of novel pharmaceuticals and materials. For instance, Abdel-Mohsen et al. (2003) synthesized a series of heterocycles derived from 5-(2-aminothiazol-4-yl)-8-hydroxyquinoline, showcasing a methodology that could potentially be applicable for the synthesis of related quinazolinone compounds. These heterocycles exhibit promising antimicrobial activities, indicating their potential in drug discovery (Abdel-Mohsen, 2003).

Berber (2022) discussed the impact of different reaction conditions on the synthesis of thiazole compounds, highlighting the importance of selecting optimal conditions to achieve high yields and desired properties in synthesized compounds. This research underscores the complexity and versatility of synthesizing compounds like this compound, where reaction conditions play a crucial role in determining the final product's characteristics (Berber, 2022).

Antimicrobial and Antitumor Activities

Several studies have focused on the biological activities of quinazolinone derivatives, providing insight into their potential medical applications. Alanazi et al. (2013) designed and synthesized novel substituted 2-mercapto-3-phenethylquinazolines, evaluating their in vitro antitumor activity. Their findings revealed that certain derivatives show selective activities toward renal, breast cancer, leukemia, and non-small cell lung cancer cell lines, offering a foundation for developing more potent and selective antitumor agents (Alanazi et al., 2013).

Dewangan et al. (2016) synthesized new 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety and evaluated them for analgesic and anti-inflammatory activities. This study not only contributed to understanding the analgesic and anti-inflammatory potential of these compounds but also demonstrated the significant role of cyclization in enhancing biological activity (Dewangan et al., 2016).

Thermo-physical Properties

The study of thermo-physical properties of derivatives related to this compound, such as those explored by Godhani et al. (2013), provides valuable insights into their behavior in different solvents and under various temperatures. Such research is crucial for understanding the solubility, stability, and application potential of these compounds in pharmaceutical formulations (Godhani et al., 2013).

Mechanism of Action

For biologically active compounds, this involves how the compound interacts with biological systems. It can include the compound’s targets within the body and the biochemical processes it affects .

Safety and Hazards

This involves information about the compound’s toxicity, flammability, environmental impact, and safe handling procedures .

Properties

IUPAC Name

2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(2-phenylethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2S2/c1-33-20-13-11-19(12-14-20)24-28-23(32-29-24)17-34-26-27-22-10-6-5-9-21(22)25(31)30(26)16-15-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIQJYZATKVTAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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